molecular formula C18H13F3N4O3 B11647620 1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11647620
M. Wt: 390.3 g/mol
InChI Key: OEIWBJPBLMAOOU-UHFFFAOYSA-N
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Description

1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a benzyl group, a nitro group, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethyl Phenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a trifluoromethyl phenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties such as fluorescence or conductivity.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to certain proteins. The benzyl group can also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-nitro-1H-pyrazole-5-carboxamide: Similar structure but lacks the trifluoromethyl phenyl group.

    3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide: Similar structure but lacks the benzyl group.

Uniqueness

1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to the presence of all three substituents (benzyl, nitro, and trifluoromethyl phenyl) on the pyrazole ring. This combination of substituents can result in unique chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H13F3N4O3

Molecular Weight

390.3 g/mol

IUPAC Name

2-benzyl-5-nitro-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H13F3N4O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(26)15-10-16(25(27)28)23-24(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,26)

InChI Key

OEIWBJPBLMAOOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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